Tetraethylpyrophosphate

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Science

Organophosphorus compounds, a diverse class of organic molecules containing phosphorus, are fundamental to various fields of chemical science. wikipedia.orgunacademy.com Their unique properties, including variable oxidation states and the ability to form strong bonds with other elements, make them indispensable in numerous applications. nih.gov In medicinal chemistry, for instance, organophosphorus compounds are crucial in drug research, with some serving as antiviral agents and treatments for bone metabolism diseases. jelsciences.com They are also integral to the development of herbicides and pesticides, offering an alternative to persistent chlorinated hydrocarbons. wikipedia.org The versatility of organophosphorus chemistry continues to drive innovation in synthetic methods and catalysis. nih.gov

These compounds are characterized by the presence of a phosphorus atom, often bonded to oxygen, carbon, and other heteroatoms. unacademy.com The nature of these bonds dictates the compound's reactivity and biological activity. Organophosphates, which are esters of phosphoric acid, represent a major category within this class and are widely used as flame retardants, plasticizers, and insecticides. unacademy.comnih.gov The study of organophosphorus compounds has also led to the development of nerve agents, highlighting the dual-use nature of this chemical knowledge. wikipedia.orgresearchgate.net

Historical Trajectory of Tetraethylpyrophosphate as a Foundational Organophosphate Inhibitor

The history of Tetraethylpyrophosphate (TEPP) is a compelling narrative of scientific discovery and characterization. While Philippe de Clermont is often credited with its first synthesis in 1854, historical records indicate that his colleague, Wladimir Petrovich Moshnin, a Russian student working in the laboratory of Adolphe Wurtz in Paris, was the first to synthesize the compound. wikipedia.orginrae.frnih.gov De Clermont himself acknowledged Moshnin's prior work in his publications. nih.gov

Initially, the profound biological effects of TEPP were not recognized. De Clermont even described its taste as "burning" with a "peculiar odor," underscoring the lack of awareness of its toxicity at the time. wikipedia.org It wasn't until the 1930s that the potent physiological effects of organophosphorus compounds began to be understood. wikipedia.org The work of German chemist Gerhard Schrader in the 1930s and 1940s was pivotal. researchgate.netwikipedia.org His research, along with that of Eberhard Gross and Hans Gremels, identified TEPP as a potent inhibitor of cholinesterases around the beginning of World War II. wikipedia.org This discovery of its mechanism of action, the irreversible inhibition of acetylcholinesterase, established TEPP as a foundational organophosphate inhibitor. wikipedia.orgnih.gov

This newfound understanding of TEPP's bioactivity led to its development as one of the first organic phosphate (B84403) insecticides used in the United States, starting in 1946. kansashealthsystem.com Its effectiveness against a wide range of pests made it a valuable tool in agriculture. wikipedia.org

Scope and Research Orientations for Scholarly Inquiry into Tetraethylpyrophosphate

Research into Tetraethylpyrophosphate continues to be relevant in several scientific domains. A primary area of investigation is its toxicological effects, particularly its mechanism of action as an acetylcholinesterase inhibitor. wikipedia.orgnih.gov By reacting with the serine hydroxyl group in the active site of this crucial enzyme, TEPP prevents the breakdown of the neurotransmitter acetylcholine (B1216132), leading to its accumulation and subsequent toxic effects. nih.govwikipedia.org

Modern research often utilizes model organisms, such as the zebrafish (Danio rerio), to study the developmental and behavioral impacts of TEPP exposure. mdpi.comrepec.org Such studies provide critical insights into the ecological risks posed by this and similar organophosphate pesticides. mdpi.com Furthermore, research explores methods for the decontamination of TEPP from aqueous environments, investigating the efficacy of various adsorbent materials. mdpi.combohrium.compreprints.org

The synthesis of TEPP and its analogs also remains a subject of chemical research. Various methods have been developed since its initial discovery, including commercial routes established by Schrader, Woodstock, and Toy. wikipedia.orgacs.org These synthetic pathways often involve the reaction of triethyl phosphate with phosphorus oxychloride or the controlled hydrolysis of diethyl phosphorochloridate. wikipedia.org

Table 1: Chemical and Physical Properties of Tetraethylpyrophosphate

| Property | Value |

|---|---|

| Chemical Formula | C8H20O7P2 |

| Molar Mass | 290.19 g/mol |

| Appearance | Colorless to amber, hygroscopic liquid |

| Odor | Faint, fruity |

| Density | 1.185 g/mL at 20°C |

| Boiling Point | 124°C at 1.0 mmHg |

| Solubility | Miscible with water (hydrolyzes), acetone, ethanol, benzene |

| Vapor Pressure | 4.7 x 10⁻⁴ mm Hg at 30°C |

Data sourced from wikipedia.orgnih.govdrugfuture.com

Table 2: Historical Synthesis Methods of Tetraethylpyrophosphate

| Method | Description | Key Researchers |

|---|---|---|

| Reaction of Ethyl Iodide and Silver Pyrophosphate | Early synthesis using silver salts to form the ester. | Moschnin/de Clermont |

| Controlled Hydrolysis of Diethyl Phosphorochloridate | A common laboratory and commercial synthesis route. acs.org | Toy, Kosolapoff |

| Reaction of Triethyl Phosphate and Phosphorus Oxychloride | A method developed for commercial production. wikipedia.org | Schrader |

| Reaction of Triethyl Phosphate and Phosphorus Pentoxide | Another commercial production method. wikipedia.org | Woodstock |

Data sourced from wikipedia.orgacs.org

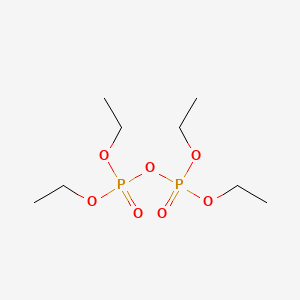

Structure

3D Structure

Properties

IUPAC Name |

diethoxyphosphoryl diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O7P2/c1-5-11-16(9,12-6-2)15-17(10,13-7-3)14-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCBOTIENDVCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O7P2, Array | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034957 | |

| Record name | Tetraethyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethyl pyrophosphate is an organic phosphate pesticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It is a water-white to amber liquid, depending on purity. Tetraethyl pyrophosphate is soluble in water and is slowly decomposed by water. It is toxic by inhalation and by skin absorption. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier., Colorless to amber liquid with a faint, fruity odor. [insecticide] [Note: A solid below 32 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID., Colorless to amber liquid with a faint, fruity odor., Colorless to amber liquid with a faint, fruity odor. [insecticide] [Note: A solid below 32 °F.] | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEPP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAETHYL PYROPHOSPHATE (TEPP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/68 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TEPP | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

280 °F at 2.3 mmHg (EPA, 1998), 82 °C @ 0.05 mm Hg; 124 °C @ 1.1 mm Hg; 138 °C @ 2.3 mm Hg, 280 °F at 2.3 mmHg, Decomposes | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL PYROPHOSPHATE (TEPP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/68 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TEPP | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

>110 °C c.c. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible (decomposes) (NTP, 1992), Miscible with glycerol, ethylene glycol, toluene, propylene glycol, acetone, methanol, benzene, carbon tetrachloride, xylene, ethanol, chloroform, Miscible in water, Solubility in water: good, Miscible | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEPP | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.185 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.185 @ 20 °C/4 °C, Density: about 1.2 @ 25 °C; dark amber-colored mobile liquid /Technical product/, 1.18 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.185, 1.19 | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAETHYL PYROPHOSPHATE (TEPP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/68 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TEPP | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 10 | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00047 mmHg at 86 °F (EPA, 1998), 0.00015 [mmHg], 2.60X10-4 mm Hg at 25 °C (extrapolated from 4.7X10-4 mm Hg at 30 °C), Vapor pressure, Pa at 20 °C: 2, 0.0002 mmHg | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEPP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAETHYL PYROPHOSPHATE (TEPP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/68 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TEPP | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Chloroethane is an impurity of the reaction of ethanol with phosphorous oxychloride, and triethylphosphate; ethanol with diethylphosphorochloridate and triethylphosphate and phosphorous oxychloride., Pyridine hydrochloride is an impurity to the hydrolysis of diethylphosphoric acid chloride reaction. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Mobile liquid, Colorless to amber liquid (Note: A solid below 32 degrees F). | |

CAS No. |

107-49-3 | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethyl pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TEPP [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEPP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethyl pyrophosphate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Tetraethyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEPP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28QKT80KX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAETHYL PYROPHOSPHATE (TEPP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/68 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyrophosphoric acid, tetraethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UX682428.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

32 °F (EPA, 1998), Solid below 32 °F, 32 °F | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL PYROPHOSPHATE (TEPP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/68 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TEPP | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical Perspectives on Tetraethylpyrophosphate Synthesis and Early Discoveries

Pioneering Synthetic Methodologies and Initial Elucidations

The first documented synthesis of tetraethylpyrophosphate (TEPP) occurred in 1854, accomplished by the Russian chemist Wladimir Moschnin during his time as a student in the laboratory of Adolphe Wurtz in Paris. wikipedia.orgnih.gov Shortly thereafter, Philippe de Clermont, a fellow student in the same laboratory, also synthesized the compound and reported it to the French Academy of Sciences. nih.govresearchgate.net Despite sometimes being incorrectly credited with the discovery, de Clermont acknowledged Moschnin's prior work in his own publications. wikipedia.orgnih.gov

The initial synthesis performed by Moschnin and later by de Clermont was built upon the earlier esterification work of Alexander Williamson. wikipedia.org Their method involved the reaction of ethyl iodide with silver pyrophosphate. wikipedia.org Indicative of the era's limited understanding of the compound's toxicology, de Clermont even described its "burning taste and a peculiar odor," a testament to the initial ignorance of its potent physiological effects. wikipedia.org

Following the foundational work of Moschnin and de Clermont, the synthesis of TEPP was independently achieved by several other chemists and pharmacists throughout the late 19th and early 20th centuries. nih.gov This period saw a growing interest in phosphorus-containing organic compounds. The list of contributors to its synthesis expanded to include Abbot (1879), Riegel (1896), Cavalier (1906), Rosenheim, Stadler & Jacobsohn (1906), Rosenheim & Pritze (1908), Balareff (1914), and Nylen (1930). nih.govresearchgate.net

These early endeavors laid the groundwork for more efficient, large-scale production methods that would be developed later. Commercial routes to TEPP that emerged, particularly from the work of Gerhard Schrader, Woodstock, and Toy, often utilized different strategies. wikipedia.orgnih.gov These included the reaction of triethyl phosphate (B84403) with either phosphorus oxychloride, a method developed by Schrader, or with phosphorus pentoxide, as per Woodstock's method. wikipedia.org An alternative commercial synthesis involves the controlled hydrolysis of diethyl phosphorochloridate. wikipedia.org

Table 1: Early Syntheses of Tetraethylpyrophosphate (TEPP)

| Scientist(s) | Year | Key Contribution |

|---|---|---|

| Wladimir Moschnin | 1854 | First to synthesize TEPP. wikipedia.orgnih.gov |

| Philippe de Clermont | 1854 | Independently synthesized TEPP and acknowledged Moschnin's priority. wikipedia.orgnih.govresearchgate.net |

| Abbot | 1879 | Contributed to the early synthesis of TEPP. nih.govresearchgate.net |

| Riegel | 1896 | Contributed to the early synthesis of TEPP. nih.govresearchgate.net |

| Nylen | 1930 | Synthesized TEPP during the pre-industrial period. nih.govresearchgate.net |

| Gerhard Schrader | 1938 | Developed a commercial synthesis method and identified insecticidal properties. wikipedia.orgnih.gov |

Emergence of Biological Activity and Insecticidal Applications

While TEPP had been known to chemists for decades, its potent biological effects remained largely unrecognized until the 1930s. wikipedia.org The turning point came with the work of German chemist Gerhard Schrader at I.G. Farben. wikipedia.orghealthandenvironment.org In the 1930s, under a directive from the German government to develop new insecticides to combat hunger, Schrader's research into organophosphorus compounds led him to TEPP. wikipedia.orgnih.govneuwritesd.org During his studies, he observed its powerful effects on insects and recognized its potential for use as an insecticide. wikipedia.org This discovery was part of a broader, systematic investigation of organophosphates that also, unintentionally, led Schrader to synthesize the first nerve agents, including Tabun in 1936. healthandenvironment.orgneuwritesd.orgcapitalpress.com

Around the beginning of the Second World War, the mechanism behind TEPP's toxicity was elucidated. wikipedia.org It was discovered to be a potent inhibitor of the enzyme acetylcholinesterase, which is crucial for nerve function in both insects and mammals. wikipedia.orghealthandenvironment.org Gerhard Schrader himself credited the initial discovery of this mechanism of action to the work of Eberhard Gross in 1939. wikipedia.org Further research conducted by Hans Gremels, who was also involved in the development of nerve gases, confirmed Gross's findings through experiments on various animal species and even human volunteers. wikipedia.org This line of inquiry established that organophosphates, including TEPP, exert their toxic effects by blocking the acetylcholinesterase enzyme, leading to a disruption of the nervous system. healthandenvironment.org

Post-World War II Scientific Discourse and Dissemination of Organophosphate Knowledge

Following the end of World War II, the extensive German research on organophosphates, including the work of Schrader, became accessible to the Allied nations. nih.govnih.gov This dissemination of knowledge catalyzed a surge of research and development in the United States and Great Britain. nih.gov American companies, having gained access to the German findings, began to synthesize and produce organophosphates primarily for agricultural use. nih.gov This led to the introduction of pesticides such as parathion (B1678463), which became one of the most widely used insecticides. nih.govnih.gov

The post-war era marked a significant shift in the focus of organophosphate chemistry, moving from secret military research to open commercial application in agriculture. nih.gov Gerhard Schrader himself embodied this transition; he declined a British offer to continue work on chemical weapons, stating a preference to focus on plant protection and improving nutrition. healthandenvironment.orgcapitalpress.com The knowledge that was once a military secret became the foundation for a new class of highly effective, albeit toxic, pesticides that would see widespread global use in the following decades. nih.govnih.gov

Synthetic Methodologies and Chemical Transformations of Tetraethylpyrophosphate

Chemical Synthesis Pathways of Tetraethylpyrophosphate

The synthesis of TEPP can be achieved through several distinct chemical routes, each suited for different scales of production and research purposes.

Early laboratory syntheses of TEPP were pioneered by Wladimir Moshnin and Philippe de Clermont, building upon the principles of Alexander Williamson's ether synthesis. nih.govwikipedia.org This method involves the reaction of a silver salt of pyrophosphate with an ethyl halide, typically ethyl iodide. The reaction proceeds via nucleophilic substitution to form the tetraethyl ester of pyrophosphoric acid.

Reaction: Ag₄P₂O₇ + 4C₂H₅I → [(C₂H₅O)₂P(O)]₂O + 4AgI wikipedia.org

Another common laboratory-scale method is the controlled hydrolysis of diethyl phosphorochloridate. wikipedia.org This reaction involves the careful addition of water to two equivalents of the phosphorochloridate, leading to a condensation reaction that forms the pyrophosphate linkage and releases hydrochloric acid.

Reaction: 2(C₂H₅O)₂P(O)Cl + H₂O → [(C₂H₅O)₂P(O)]₂O + 2HCl wikipedia.org

For industrial and commercial production, more efficient and cost-effective methods have been developed. nih.gov Among the most notable are the routes developed by Gerhard Schrader and by Woodstock. wikipedia.org These methods typically utilize triethyl phosphate (B84403) as a key starting material.

Schrader's Method: Involves the reaction of triethyl phosphate with phosphorus oxychloride. wikipedia.org

Woodstock's Method: Utilizes the reaction of triethyl phosphate with phosphorus pentoxide. wikipedia.org

These industrial methods represented a significant advancement, enabling large-scale production of TEPP for its various applications. nih.gov

| Method | Reactants | Reference |

|---|---|---|

| Schrader's Method | Triethyl phosphate and Phosphorus oxychloride | wikipedia.org |

| Woodstock's Method | Triethyl phosphate and Phosphorus pentoxide | wikipedia.org |

The use of isotopic labeling is a powerful technique for elucidating reaction mechanisms. nih.gov For organophosphates, stable isotopes such as ¹⁸O or radionuclides like ³²P are commonly employed. ucl.ac.uknih.gov General synthetic concepts for preparing ¹⁸O-labeled pyrophosphates have been developed, often relying on versatile reagents like ¹⁸O₂-phosphoramidites that allow for late-stage isotope incorporation with high enrichment ratios. ucl.ac.uknih.gov Similarly, methods exist for preparing ³²P-labeled adenosine (B11128) triphosphate (ATP), which shares the pyrophosphate motif. nih.govnih.gov

While these modern labeling toolboxes and general strategies for labeling phosphates and pyrophosphates are established, specific, documented protocols for the targeted synthesis of isotope-labeled tetraethylpyrophosphate for mechanistic studies were not prominently available in the surveyed literature.

Hydrolysis Kinetics and Reaction Mechanisms

TEPP is highly susceptible to hydrolysis, a characteristic that significantly influences its environmental persistence and chemical handling. wikipedia.org

The hydrolysis of TEPP in an aqueous solution follows first-order reaction kinetics. Detailed studies have quantified the rate of this decomposition. One study determined the rate constant to be 0.093 h⁻¹ at 25°C. The same research calculated the activation energy for this hydrolytic process to be 10.7 kcal/mol. Another source reports a hydrolysis half-life (DT₅₀) of 0.25 days at 20°C and a pH of 7.

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order | First-order | Aqueous solution |

| Rate Constant (k) | 0.093 h⁻¹ | 25°C |

| Activation Energy (Ea) | 10.7 kcal/mol | Not specified |

| Hydrolysis Half-Life (DT₅₀) | 0.25 days | 20°C, pH 7 |

The cleavage of the pyrophosphate bond in TEPP by water yields simpler, more stable phosphate esters. The primary and most commonly cited product of TEPP hydrolysis is diethyl phosphate. wikipedia.org

Reaction: [(C₂H₅O)₂P(O)]₂O + H₂O → 2 (C₂H₅O)₂P(O)OH

Under certain conditions, particularly with prolonged exposure to water, further decomposition can occur. The slow hydrolysis of TEPP can also lead to the formation of monoethyl orthophosphate and phosphoric acid. Technical-grade preparations of TEPP may contain impurities that hydrolyze to form diethyl pyrophosphoric acid, which can then undergo further hydrolysis to monoethyl orthophosphoric acid.

Thermal Degradation Pathways and Resultant Products

The thermal decomposition of tetraethylpyrophosphate (TEPP) is a critical consideration in its handling, storage, and environmental fate. When subjected to elevated temperatures, TEPP undergoes a series of chemical transformations, leading to the formation of various degradation products. The decomposition process is generally understood to occur within a temperature range of 170°C to 213°C. nih.gov Above 150°C, the decomposition of TEPP can result in the formation of flammable gases. nih.gov

The primary thermal degradation pathway for organophosphorus esters, such as TEPP, involves the elimination of a phosphorus acid, which subsequently leads to the formation of an alkene. nih.govnih.gov In the case of TEPP, this process results in the copious formation of ethylene. nih.gov

Upon heating to decomposition, TEPP emits highly toxic fumes containing phosphorus oxides. nih.gov Other gaseous products that may be released during the thermal decomposition of TEPP include phosphoric acid mist and carbon monoxide. nih.gov

It is also important to note that TEPP is susceptible to hydrolysis, a reaction that can be accelerated by increased temperatures. The hydrolysis of TEPP yields diethyl phosphate. nih.gov In aqueous solutions, the decomposition can lead to the formation of mono-, di-, and triethyl orthophosphates, as well as phosphoric acid. noaa.gov

Detailed quantitative studies employing techniques such as Thermogravimetric Analysis (TGA) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) specifically for tetraethylpyrophosphate are not extensively available in the reviewed literature. Such studies would provide more precise data on the mass loss as a function of temperature and a more comprehensive identification and quantification of all thermal degradation products under various atmospheric conditions.

The following table summarizes the known thermal degradation products of tetraethylpyrophosphate based on available research findings.

| Degradation Condition | Resultant Products |

| Heating (170-213°C) | Ethylene, Phosphoric acid mist, Carbon monoxide, Phosphorus oxides |

| Hydrolysis | Diethyl phosphate, Monoethyl orthophosphate, Diethyl orthophosphate, Triethyl orthophosphate, Phosphoric acid |

Biochemical Mechanisms of Action of Tetraethylpyrophosphate

Primary Enzymatic Target: Irreversible Acetylcholinesterase Inhibition

The main mechanism of TEPP's action is the progressive and irreversible inactivation of acetylcholinesterase. preprints.org This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. nih.gov

Molecular Interactions at the Enzyme Active Site

The active site of acetylcholinesterase contains two key regions: an anionic site and an esteratic site. wikipedia.org The anionic site is responsible for binding the quaternary nitrogen of acetylcholine, while the esteratic site, containing a catalytic triad (B1167595) of serine, histidine, and glutamate, is where the hydrolysis of the ester bond occurs. wikipedia.org

TEPP, as an organophosphate, targets the serine hydroxyl group within the esteratic site of AChE. nih.gov The phosphorus atom of TEPP is electrophilic and readily reacts with the nucleophilic serine residue. This interaction is a key step in the inhibition process.

Phosphorylation of Cholinesterase and Formation of Covalently Bound Complexes

The interaction between TEPP and the serine residue at the active site results in the phosphorylation of the enzyme. wikipedia.org This process forms a stable, covalently bound organophosphoryl-enzyme complex. herts.ac.uk This phosphorylation effectively blocks the active site, preventing acetylcholine from binding and being hydrolyzed. wikipedia.org

The inhibition of acetylcholinesterase by organophosphates like TEPP is considered irreversible. wikipedia.org While spontaneous reactivation of the phosphorylated enzyme can occur, the rate is extremely slow. nih.gov Furthermore, a process known as "aging" can occur, where the phosphorylated enzyme undergoes a conformational change, leading to a more stable and non-reactivable form. nih.gov

Table 1: Key Molecular Interactions in TEPP-Mediated AChE Inhibition

| Interacting Molecule | Enzyme Site/Residue | Type of Interaction | Consequence |

| Tetraethylpyrophosphate (TEPP) | Serine Hydroxyl Group (Esteratic Site) | Covalent Bonding (Phosphorylation) | Inactivation of Acetylcholinesterase |

| Acetylcholine (ACh) | Anionic and Esteratic Sites | Binding and Hydrolysis (Normal Function) | Termination of Nerve Impulse |

Consequential Accumulation of Acetylcholine and Cholinergic Overstimulation

With acetylcholinesterase inhibited, the neurotransmitter acetylcholine is no longer efficiently broken down in the synaptic cleft. wikipedia.org This leads to a rapid accumulation of ACh at cholinergic junctions in both the central and peripheral nervous systems. mdpi.com

The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic overstimulation, also known as cholinergic crisis. nih.govnih.gov This overstimulation is responsible for the wide array of toxic symptoms associated with TEPP exposure. The effects manifest in various systems, including the parasympathetic nervous system (e.g., increased secretions, bronchoconstriction), neuromuscular junctions (e.g., muscle fasciculations, paralysis), and the central nervous system (e.g., confusion, seizures). kansashealthsystem.com

Exploration of Non-Cholinergic and Secondary Molecular Targets

While the primary mechanism of TEPP toxicity is unequivocally linked to AChE inhibition, research has explored other potential molecular targets and downstream effects.

Interaction with Other Esterases

Studies have also looked at the interaction of organophosphates with other esterases such as carboxylesterases. These enzymes can also be inhibited by organophosphates, which can, in some cases, potentiate the toxicity of other xenobiotics that are normally detoxified by these enzymes.

Table 2: Potential Interactions of TEPP with Other Esterases

| Esterase Type | Potential Interaction with TEPP | Potential Consequence |

| A-esterases (Paraoxonases) | Hydrolysis of TEPP | Detoxification of TEPP |

| Carboxylesterases | Inhibition by TEPP | Altered metabolism of other substances |

Modulation of Ion Channels and Cellular Energy Metabolism

The profound disruption of cholinergic signaling caused by TEPP has significant downstream consequences for ion channel function and cellular energy metabolism. The continuous stimulation of nicotinic and muscarinic receptors can lead to dysregulation of ion channels, contributing to effects like muscle paralysis and central nervous system depression.

Furthermore, the hyper-excitation of the nervous system and resulting seizures can dramatically increase the metabolic demand of neurons. This can lead to a depletion of energy reserves and contribute to excitotoxicity and neuronal cell death. While there is no strong evidence to suggest that TEPP directly binds to and modulates ion channels or components of the cellular energy metabolism pathway, the consequences of massive cholinergic overstimulation indirectly but significantly impact these cellular processes. The resulting respiratory failure is a major cause of mortality from TEPP poisoning. nih.gov

Role of Cytochrome P450 Enzymes in Organophosphate Bioactivation (General context for Organophosphates)

Many organophosphorus (OP) compounds, particularly those of the phosphorothioate (B77711) class containing a phosphorus-sulfur double bond (P=S), are not potent inhibitors of acetylcholinesterase (AChE) in their parent form. mdpi.com These compounds require metabolic bioactivation to exert their primary toxic effect. mdpi.com This activation is predominantly carried out by the Cytochrome P450 (CYP450) monooxygenase system, primarily in the liver. nih.govnih.gov

The principal bioactivation reaction is oxidative desulfuration, where CYP450 enzymes replace the sulfur atom with an oxygen atom, converting the phosphorothioate into its corresponding oxygen analog, or oxon (P=O). nih.govnih.gov This structural change dramatically increases the electrophilicity of the phosphorus atom, rendering the oxon a significantly more potent inhibitor of AChE, often by several orders of magnitude. mdpi.comnih.gov

Specific CYP450 isozymes have been identified as key players in these metabolic processes. Studies using human liver microsomes and recombinant P450s have elucidated the roles of various isoforms in the metabolism of pesticides like methyl parathion (B1678463) and diazinon (B1670403). For instance, CYP2B6 and CYP2C19 are major enzymes involved in the bioactivation of both methyl parathion and diazinon, while CYP1A2 also contributes significantly to methyl parathion activation. nih.gov Detoxification, on the other hand, can be mediated by different sets of enzymes; for example, CYP2C19 is the major enzyme in diazinon detoxification. nih.gov

Table 1: Kinetic Parameters for Human Cytochrome P450-Specific Metabolism of Select Organophosphates

| Organophosphate | Metabolic Reaction | CYP Isozyme | Km (μM) | Vmax (nmol·min⁻¹·nmol P450⁻¹) |

|---|---|---|---|---|

| Methyl Parathion | Bioactivation (Desulfuration) | CYP2B6 | 1.25 | 9.78 |

| CYP2C19 | 1.03 | 4.67 | ||

| CYP1A2 | 1.96 | 5.14 | ||

| Detoxification (Dearylation) | CYP1A2 | 16.8 | 1.38 | |

| CYP3A4 | 104 | 5.15 | ||

| Diazinon | Bioactivation (Desulfuration) | CYP1A1 | 3.05 | 2.35 |

| CYP2C19 | 7.74 | 4.14 | ||

| CYP2B6 | 14.83 | 5.44 | ||

| Detoxification (Dearylation) | CYP2C19 | 5.04 | 5.58 |

Data sourced from studies on human liver microsomes and recombinant P450s. nih.gov

Broad Cellular Signaling Perturbations Beyond Cholinesterase Inhibition

One of the most significant non-cholinesterase mechanisms is the induction of oxidative stress . nih.gov Exposure to OPs has been shown to increase the production of reactive oxygen species (ROS) and lead to lipid peroxidation, which damages cellular membranes. nih.gov This oxidative damage can overwhelm endogenous antioxidant defenses, leading to mitochondrial dysfunction and initiating pathways of programmed cell death (apoptosis). nih.govnih.gov

Disruption of calcium homeostasis is another critical perturbation. nih.gov OPs can cause dysregulation of intracellular calcium (Ca²⁺) levels. nih.gov Sustained elevation of cytosolic Ca²⁺ is a key event that can trigger a cascade of deleterious effects, including endoplasmic reticulum stress, activation of degradative enzymes like calpains, and the release of pro-apoptotic factors from mitochondria, such as cytochrome c. nih.gov The intricate relationship between Ca²⁺ signaling and lipid metabolism can also be disturbed. nih.gov

Furthermore, OPs have been found to modulate various cellular signaling pathways , notably the Mitogen-Activated Protein Kinase (MAPK) cascades. mdpi.com The MAPK pathways, which include the extracellular signal-regulated protein kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38-MAPK, are fundamental to regulating cell proliferation, differentiation, and apoptosis. mdpi.com OPs can disrupt the equilibrium of these pathways, contributing to tissue damage and apoptosis in various organs, including the liver and nervous system. mdpi.com Research also suggests that OPs are capable of interacting directly with other macromolecules, including certain cholinergic receptors and other neural enzymes, and may have the potential to alkylate DNA. nih.gov

Table 2: Summary of Non-Cholinesterase Cellular Perturbations by Organophosphates

| Mechanism | Description | Key Cellular Effects |

|---|---|---|

| Oxidative Stress | Overproduction of reactive oxygen species (ROS) and depletion of antioxidant defenses. nih.gov | Lipid peroxidation, mitochondrial damage, DNA damage, induction of apoptosis. nih.govnih.gov |

| Calcium Dyshomeostasis | Disruption of normal intracellular calcium ion (Ca²⁺) concentrations. nih.gov | Endoplasmic reticulum stress, activation of calpains, triggering of apoptotic pathways. nih.gov |

| MAPK Pathway Modulation | Alteration of signaling through ERK, JNK, and p38-MAPK pathways. mdpi.com | Disruption of cell growth, differentiation, and survival; induction of apoptosis. mdpi.com |

| Other Molecular Interactions | Direct binding to or modification of other biological molecules. nih.gov | Direct effects on cholinergic receptors, inhibition of other serine hydrolases, potential for DNA alkylation. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Pyrophosphate Inhibitors

The inhibitory potency of organophosphates (OPs), including pyrophosphates like TEPP, against acetylcholinesterase (AChE) is governed by specific structural features that dictate the compound's interaction with the enzyme's active site. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to elucidate these relationships to predict the activity of different structural variants. researchgate.netnih.gov

The fundamental inhibitory mechanism involves the OP acting as a substrate analog that phosphonylates the catalytic serine residue (Ser203) within the AChE active site gorge, forming a highly stable, covalent conjugate. nih.govwikipedia.org This effectively renders the enzyme non-functional. For a pyrophosphate such as TEPP, which is an anhydride (B1165640) of diethyl phosphoric acid, one diethyl phosphate (B84403) moiety phosphorylates the serine, while the other functions as the leaving group.

Key structural determinants for the activity of OP inhibitors include:

The Phosphorus Center: The phosphorus atom must be sufficiently electrophilic to be susceptible to nucleophilic attack by the serine hydroxyl group. The atoms attached to the phosphorus directly modulate this electrophilicity.

The Alkyl/Aryl Groups: These groups, such as the four ethyl groups in TEPP, influence several properties. Their size and shape affect the steric fit of the inhibitor within the narrow active site gorge of AChE. Their electronic properties (inductive and resonance effects) also fine-tune the reactivity of the phosphorus center. Furthermore, these groups determine the lipophilicity of the compound, which impacts its absorption and distribution to the target site.

The Leaving Group: The rate of the phosphorylation reaction is critically dependent on the nature of the leaving group. A good leaving group is one that is a stable anion after cleavage from the phosphorus atom. In the case of TEPP, the leaving group is the diethyl phosphate anion.

QSAR studies on large datasets of OPs have identified specific molecular descriptors that correlate with inhibitory activity. nih.gov For instance, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap has been shown to be a significant contributor to binding affinity. nih.gov A smaller gap generally implies higher reactivity, which is consistent with the need for an electrophilic phosphorus atom to react with the nucleophilic serine. These computational models allow for the prediction of bimolecular rate constants, which are essential for assessing the toxic potential of OPs for which experimental data may be lacking. researchgate.netnih.gov

Table 3: General Structure-Activity Relationships for Organophosphate AChE Inhibitors

| Structural Feature | Influence on Activity | Rationale |

|---|---|---|

| Phosphorus Atom | Must be electrophilic. | Essential for the nucleophilic attack by the active site serine residue. nih.gov |

| Substituents (Alkyl/Aryl Groups) | Affect steric fit, lipophilicity, and electronic properties. | Must fit within the enzyme's active site gorge; lipophilicity affects bioavailability; electronic nature modulates phosphorus reactivity. |

| Leaving Group | A good, stable leaving group increases the rate of phosphorylation. | The stability of the leaving group facilitates the formation of the covalent enzyme-inhibitor bond. |

| Electronic Properties (e.g., HOMO-LUMO gap) | Correlates with binding affinity and reactivity. nih.gov | A smaller energy gap often indicates higher reactivity of the phosphorus center. nih.gov |

Table of Mentioned Compounds

Toxicological Research and Comprehensive Assessment of Tetraethylpyrophosphate

Ecotoxicological Studies and Environmental Hazard Assessment

The widespread use of organophosphate pesticides raises concerns about their impact on non-target species and the broader ecosystem.

TEPP poses a significant risk to aquatic environments.

Danio rerio (Zebrafish): As a key indicator species, zebrafish have shown high sensitivity to TEPP. Exposure leads to increased embryo mortality, delayed or inhibited hatching, and significant behavioral changes in juvenile fish, such as altered light/dark preference and swimming endurance. mdpi.compreprints.org These findings underscore the ecological risk posed by TEPP at low concentrations.

Daphnia magna (Water Flea): Daphnia magna is a standard model organism in aquatic ecotoxicological research, often used to assess endpoints like mortality and immobilization. unimi.it While specific studies on TEPP's effects on this crustacean were not detailed in the provided sources, it remains a critical organism for evaluating the environmental hazard of aquatic contaminants.

Xenopus laevis (African Clawed Frog): The amphibian Xenopus laevis is a well-established aquatic model for studying the effects of chemical contaminants on embryonic development. nih.gov Research on other pesticides has shown they can cause reduced body length, impaired organ development, and altered gene expression in Xenopus embryos. nih.gov

Other Aquatic Organisms: Studies on frogs have indicated that acute exposure to TEPP can lead to hematological effects, including a reduction in red and white blood cells. wikipedia.org Given that TEPP is an insecticide, its potential impact on non-target aquatic insects is also a relevant area for ecotoxicological assessment.

Research Findings on Tetraethylpyrophosphate (TEPP)

Table 1: Neurotoxic Effects of TEPP in Different Models

| Model System | Model Type | Observed Effects | Reference |

|---|---|---|---|

| Danio rerio (Zebrafish) Embryos | In Vivo | Reduced viability, inhibited hatching, non-monotonic dose-response. | mdpi.compreprints.org |

| Danio rerio (Zebrafish) Juveniles | In Vivo | Altered phototaxis (preference for darkness), increased swimming endurance. | mdpi.compreprints.org |

| PC12 Cells | In Vitro | Reduced cell viability at higher concentrations. | mdpi.compreprints.org |

| Hen Brain | In Vivo | Used to demonstrate OPIDN is not initiated by lysosomal disruption. | nih.gov |

| Frogs | In Vivo | Depression of erythrocytes and certain white blood cells. | wikipedia.org |

Table 2: Mechanisms of Organophosphate-Induced Delayed Neurotoxicity (OPIDN)

| Mechanism | Description | Reference |

|---|---|---|

| NTE Inhibition/Aging | Phosphorylation and aging of Neuropathy Target Esterase (NTE)/PNPLA6. | scielo.brresearchgate.netnih.gov |

| Cytoskeletal Disruption | Increased phosphorylation and disassembly of microtubules and neurofilaments via CaM Kinase II. | nih.gov |

| Axonal Degeneration | Wallerian-type degeneration of long, large-diameter axons in the CNS and PNS. | scielo.brnih.gov |

| Calcium Dysregulation | Degeneration of mitochondria/ER leads to Ca2+ release and subsequent proteolysis of the cytoskeleton. | nih.gov |

Characterization of Dose-Response Dynamics in Ecotoxicological Models

The dose-response relationship, a fundamental concept in ecotoxicology, describes the quantitative connection between the exposure concentration of a chemical and the magnitude of the effect on an organism. mdpi.comacs.org For Tetraethylpyrophosphate (TEPP), studies in aquatic models, particularly the zebrafish (Danio rerio), have revealed non-linear dose-response dynamics. nih.govpreprints.org

Research on zebrafish embryos has demonstrated that TEPP exposure leads to a reduction in embryo viability following an inverted U-shaped dose-response curve. nih.govpreprints.orgwikipedia.org In these studies, embryo viability was significantly reduced after 72 hours of exposure to TEPP concentrations of 0.02 and 0.07 µmol·L⁻¹. mdpi.com Interestingly, a higher concentration of 0.3 µmol·L⁻¹ did not produce the same level of mortality, indicating a non-monotonic neurodevelopmental effect. nih.govmdpi.com This type of curve, where the effect is more pronounced at lower doses than at some higher doses, is a recognized phenomenon in toxicological studies. mdpi.com

In juvenile zebrafish, TEPP was found to alter behavioral patterns, which also followed a concentration-dependent, non-linear relationship. nih.govpreprints.org Exposure to lower concentrations of TEPP led to an increased preference for dark environments, a behavior indicative of disrupted phototaxis and stress responses. nih.govwikipedia.org For example, at a concentration of 0.02 µmol·L⁻¹, 33% of zebrafish were observed in the dark environment, compared to only 11% in the control group. nih.gov This effect diminished at higher concentrations. mdpi.com Furthermore, TEPP exposure was found to enhance swimming endurance by approximately three-fold in juveniles, suggesting a complex stress-response mechanism. nih.govpreprints.orgwikipedia.org

Table 1: Behavioral Response of Juvenile Zebrafish to TEPP Exposure

| TEPP Concentration (µmol·L⁻¹) | Average Time Spent in Dark Environment (seconds) |

|---|---|

| Control | 53.0 ± 13.5 |

| 0.02 | 125.0 ± 32.3 |

| 0.07 | 93.5 ± 40.9 |

| 0.3 | 18.6 ± 8.2 |

Data sourced from Malheiros et al., 2025. mdpi.com

Sensitivity of Different Embryonic Stages in Aquatic Species to TEPP Exposure

The early life stages of aquatic organisms are often particularly vulnerable to chemical exposure. acs.org Studies on the zebrafish model show a high degree of sensitivity to TEPP at nanomolar concentrations. nih.govpreprints.orgwikipedia.org TEPP exposure significantly impacts the viability of embryos, with mortality rates increasing after 72 hours post-fertilization (hpf) at concentrations of 0.07 µmol·L⁻¹ and lower. nih.govnih.gov However, in surviving embryos, TEPP did not appear to alter the timing of development or cause morphological abnormalities. nih.govpreprints.orgwikipedia.org

The sensitivity of the in vivo zebrafish model is notably higher when compared to in vitro testing methods. nih.gov Toxicological effects in zebrafish embryos and juveniles were observed at nanomolar concentrations, whereas in vitro studies on cell lines require doses that are approximately 1000 times higher to elicit a response. nih.govwikipedia.org This highlights the importance of whole-organism models in assessing the environmental risk of compounds like TEPP, as they incorporate complex biological processes not present in isolated cell cultures. nih.gov While pesticides are known to cause a range of developmental effects in aquatic species, including delayed hatching and growth suppression, the primary effect of TEPP in surviving zebrafish embryos appears to be latent, manifesting in behavioral changes at the juvenile stage rather than overt physical malformations during embryogenesis. acs.orgnih.gov

Population and Community-Level Ecotoxicological Implications

The toxicological effects of TEPP observed at the individual organism level have significant potential implications for aquatic populations and communities. Although direct studies on TEPP's community-level impact are limited, inferences can be drawn from its documented effects on zebrafish. The high toxicity of TEPP to zebrafish embryos at environmentally relevant concentrations suggests a potential risk to the reproductive success and recruitment of fish populations in contaminated ecosystems. nih.govpreprints.org

Furthermore, the sublethal behavioral changes induced by TEPP, such as altered light preference (phototaxis) and swimming endurance, can have cascading consequences. nih.gov These behaviors are critical for foraging, predator avoidance, and social interactions. Disruption of these functions can decrease the fitness of individuals, leading to reduced survival and reproductive rates, which in turn can affect population dynamics. The high sensitivity of zebrafish, an important model organism, suggests that other aquatic species could also be at risk, potentially leading to shifts in species composition and a loss of biodiversity within the aquatic community. nih.govwikipedia.org

Cellular and Subcellular Mechanisms of Toxicity

In Vitro Studies on Cell Viability and Apoptosis (e.g., neuronal PC12 cell lines)